4-Fluoronaphthyl methyl sulfone
Overview
Description
4-Fluoronaphthyl methyl sulfone is an organic compound with the molecular formula C11H9FO2S and a molecular weight of 224.25 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoronaphthyl methyl sulfone typically involves the sulfonylation of 4-fluoronaphthalene. One common method is the oxidation of 4-fluoronaphthyl methyl sulfide using an oxidizing agent such as hydrogen peroxide or a peracid . The reaction conditions often include a solvent like acetic acid and a catalyst to facilitate the oxidation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoronaphthyl methyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfone group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Conversion to sulfides.
Substitution: Formation of substituted naphthyl derivatives.
Scientific Research Applications
4-Fluoronaphthyl methyl sulfone is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoronaphthyl methyl sulfone involves its interaction with molecular targets through its sulfone and fluorine functional groups. These interactions can lead to the inhibition or activation of specific enzymes and pathways. The compound’s ability to undergo nucleophilic substitution and oxidation-reduction reactions makes it a versatile tool in studying biochemical processes .
Comparison with Similar Compounds
4-Fluoronaphthyl methyl sulfide: A precursor in the synthesis of 4-fluoronaphthyl methyl sulfone.
4-Fluoronaphthyl sulfoxide: An intermediate formed during the oxidation of this compound.
Naphthyl methyl sulfone: A similar compound without the fluorine substituent.
Uniqueness: this compound is unique due to the presence of both the fluorine and sulfone groups, which impart distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
1-fluoro-4-methylsulfonylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2S/c1-15(13,14)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJDLILZBCRIPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C2=CC=CC=C21)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377814 | |
Record name | 4-Fluoronaphthyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59080-18-1 | |
Record name | 1-Fluoro-4-(methylsulfonyl)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59080-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoronaphthyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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